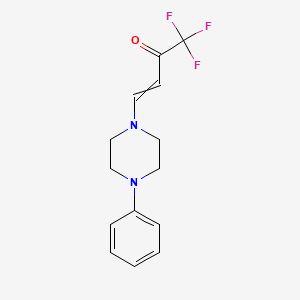

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

説明

BenchChem offers high-quality 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C14H15F3N2O |

|---|---|

分子量 |

284.28 g/mol |

IUPAC名 |

1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one |

InChI |

InChI=1S/C14H15F3N2O/c15-14(16,17)13(20)6-7-18-8-10-19(11-9-18)12-4-2-1-3-5-12/h1-7H,8-11H2 |

InChIキー |

WGTSWLHDBUPUBO-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis and Characterization of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one: A Technical Guide for Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—is a proven tactic to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. Trifluoromethylated enaminones (CF₃-enaminones) have emerged as highly privileged, versatile building blocks. Specifically, 1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one represents a prototypical "push-pull" alkene system. By coupling the strongly electron-withdrawing trifluoroacetyl moiety with the electron-donating phenylpiperazine group, this molecule serves as a highly stable, yet reactively tunable, intermediate for synthesizing complex CF₃-substituted heterocycles.

As an Application Scientist, I have designed this guide to move beyond mere synthetic recipes. Here, we will deconstruct the mechanistic causality behind the reaction conditions, establish a self-validating experimental protocol, and outline the rigorous analytical framework required to confirm the structural and stereochemical integrity of the synthesized product.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one relies on a highly efficient vinylic nucleophilic substitution (addition-elimination) pathway. The primary precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) , acts as an exceptional Michael acceptor. The strongly electronegative –CF₃ group drastically increases the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack by secondary amines [1][1].

The mechanism proceeds via the formation of a tetrahedral intermediate. As demonstrated in kinetic studies evaluating the steric effects of secondary amines on alkoxyvinyl trifluoromethyl ketones, the decomposition of this intermediate via the elimination of ethanol is the stereochemistry-defining step [2][2]. Because 1-phenylpiperazine is a bulky secondary amine, the reaction heavily favors the thermodynamically stable (E)-configuration to minimize steric clash with the trifluoroacetyl group.

Figure 1: Addition-elimination mechanism for the synthesis of the CF3-enaminone.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Every critical step includes an In-Process Control (IPC) to verify success before proceeding to the next phase.

Causality Behind Experimental Choices:

-

Solvent Selection (Anhydrous DCM): Dichloromethane provides excellent solubility for both the highly polar enaminone product and the non-polar precursors. Crucially, using an anhydrous solvent prevents the competitive hydrolysis of the ETFBO precursor.

-

Thermal Control (0 °C to RT): The initial nucleophilic attack of the piperazine onto the β-carbon is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and suppresses side reactions, such as bis-addition or polymerization.

Step-by-Step Methodology:

-

Preparation & Inert Atmosphere: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry nitrogen (N₂) to prevent moisture ingress.

-

Reagent Loading: Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (10.0 mmol, 1.68 g) in 20 mL of anhydrous dichloromethane (DCM). Submerge the flask in an ice-water bath to cool the solution to 0 °C.

-

Controlled Addition: In a separate vial, dissolve 1-phenylpiperazine (10.5 mmol, 1.70 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Note: The slight 0.5 mmol excess of amine ensures complete consumption of the ETFBO.

-

Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir continuously for 2 to 4 hours.

-

In-Process Control (IPC): Extract a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is validated as complete when the UV-active ETFBO spot is entirely consumed.

-

Aqueous Workup: Quench the reaction by adding 20 mL of distilled water. Transfer to a separatory funnel and isolate the lower organic layer. Wash the organic phase with saturated NaCl brine (2 × 15 mL) to remove residual unreacted amine and ethanol by-product. Dry the organic layer over anhydrous Na₂SO₄, then filter.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid via silica gel flash chromatography (gradient elution: Hexane to 30% EtOAc in Hexane) to yield the pure (E)-enaminone.

Figure 2: Step-by-step experimental workflow with integrated in-process controls.

Analytical Characterization & Data Interpretation

Validating the structure of 1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one requires confirming the integrity of the CF₃ group, the piperazine linkage, and the (E)-stereochemistry of the alkene. The "push-pull" nature of the molecule creates highly distinct NMR shifts.

Quantitative Analytical Data Summary

| Parameter | Analytical Technique | Expected Value / Observation | Diagnostic Significance |

| Molecular Mass | HRMS (ESI-TOF) | [M+H]⁺ m/z 285.1215 | Confirms the exact molecular formula (C₁₄H₁₆F₃N₂O). |

| Vinylic Coupling | ¹H NMR (400 MHz, CDCl₃) | J = 12.5 – 13.5 Hz (Doublets at ~5.3 & 7.8 ppm) | Validates the (E)-stereochemical configuration. |

| Trifluoromethyl Group | ¹⁹F NMR (376 MHz, CDCl₃) | Singlet at ~ -76.0 ppm | Confirms the intact CF₃ moiety. |

| Carbonyl Carbon | ¹³C NMR (100 MHz, CDCl₃) | Quartet at ~ 180.5 ppm (JC-F ≈ 35 Hz) | Indicates long-range C-F coupling in the enone. |

| Purity | HPLC (UV at 254 nm) | > 98% Area Under Curve (AUC) | Establishes suitability for downstream biological assays. |

Expert Insight: The coupling constant (J) of the vinylic protons (H-α and H-β) is the definitive proof of stereochemistry. While standard trans alkenes exhibit J values around 15–18 Hz, the strong polarization in push-pull enaminones slightly reduces this to the 12.5–13.5 Hz range. A cis(Z)-isomer would present a significantly lower J value (~7–9 Hz).

Applications in Medicinal Chemistry

The synthesized 1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is not merely an end product; it is a gateway molecule.

-

Heterocyclic Synthesis: It serves as a direct precursor for the synthesis of CF₃-substituted pyrazoles (via condensation with hydrazines) and pyrimidines (via condensation with amidines/guanidines). These motifs are foundational to blockbuster drugs like Celecoxib.

-

Direct Pharmacological Activity: Enaminone derivatives themselves are actively investigated as standalone pharmacophores. Recent studies have highlighted the potent anticonvulsant activity of fluorinated enaminones in the treatment of pharmacoresistant epilepsy, demonstrating excellent oral bioavailability and low neurotoxicity [3][3].

References

- Title: Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones Source: NIH / European Journal of Medicinal Chemistry URL

- Title: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

- Title: Steric effects on the mechanism of reaction of nucleophilic substitution of β‐substituted alkoxyvinyl trifluoromethyl ketones with four secondary amines Source: OpenAIRE / Journal of Physical Organic Chemistry URL

Sources

A Technical Guide to the Physicochemical Properties of Trifluoromethyl-Containing Enones for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of successful drug design.[1] Among the vast arsenal of functional groups available to researchers, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful tool.[2] Its incorporation into drug candidates can profoundly influence lipophilicity, metabolic stability, and target binding affinity.[1][2][3] When this group is appended to an enone—a reactive α,β-unsaturated ketone system—it creates a class of compounds with a distinct and highly valuable set of properties.

This guide provides an in-depth analysis of the core physicochemical properties of trifluoromethyl-containing enones. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple listing of characteristics to explain the underlying causality behind these properties. We will explore the profound electronic effects of the CF₃ group, its impact on lipophilicity and metabolic fate, and how these factors converge to modulate the reactivity and therapeutic potential of the enone scaffold. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate characterization of these critical parameters, ensuring a self-validating system for your research endeavors.

The Trifluoromethyl Group: An Architectural Keystone

The utility of the trifluoromethyl group stems from a unique combination of electronic, steric, and stability-enhancing characteristics that distinguish it from a simple methyl group or a single fluorine atom.[1][4]

Profound Electronic Effects

The CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry, an effect primarily driven by induction.[5][6] The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule.[7] When attached to an enone, this powerful inductive effect significantly depletes electron density across the α,β-unsaturated system, enhancing the electrophilic character of both the carbonyl carbon and the β-carbon. This heightened electrophilicity is a critical factor in the enone's reactivity, particularly in Michael addition reactions, which are often exploited in the design of covalent inhibitors.[5][8]

Caption: Inductive electron withdrawal by the CF₃ group enhances the electrophilicity of the enone.

Lipophilicity and Permeability

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group significantly increases the lipophilicity of a molecule.[1][4] The Hansch-Leo parameter (π), which quantifies the contribution of a substituent to LogP, is +0.88 for the CF₃ group, indicating a strong preference for a lipid environment.[1][9] This property can enhance a compound's ability to cross cellular membranes, a crucial step for reaching intracellular targets.[1][3]

Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the Cytochrome P450 (CYP) superfamily.[10] The CF₃ group serves as a powerful tool to enhance metabolic stability.[1][11] This is primarily due to two factors:

-

High Bond Strength: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a Carbon-Hydrogen (C-H) bond.[1] This makes the CF₃ group highly resistant to oxidative metabolism.[10]

-

Metabolic Blocking: By replacing a metabolically labile group (like a methyl group, which is prone to hydroxylation) with a CF₃ group, chemists can effectively block a major site of metabolism.[10][11] This "metabolic switching" can dramatically increase a drug's half-life and improve its oral bioavailability.[3][10][11]

Core Physicochemical Properties of CF₃-Enones

The fusion of a CF₃ group with an enone scaffold results in a molecule with a unique and predictable set of properties.

Enhanced Reactivity as a Michael Acceptor

The primary consequence of the CF₃ group's electron-withdrawing nature is the potentiation of the enone's reactivity as a Michael acceptor. The β-carbon becomes significantly more electron-deficient and thus more susceptible to nucleophilic attack by biological nucleophiles like the cysteine thiol group found in many proteins. This property is paramount in the design of targeted covalent inhibitors (TCIs) , where the enone acts as a "warhead" that forms a permanent bond with its protein target, leading to prolonged and efficient inhibition.[8][12]

Spectroscopic Characterization

The presence of fluorine provides a unique analytical handle for characterization. ¹⁹F NMR spectroscopy is a powerful, high-resolution technique for analyzing these compounds.[13] Because ¹⁹F has 100% natural abundance and a large chemical shift range, it provides a clean spectral window, free from the complexities of ¹H NMR.[14][15] This allows for straightforward purity assessment, reaction monitoring, and quantification without the need for an analyte-specific reference standard.[14][15][16]

Comparative Data Summary

To illustrate these effects, the table below presents a comparative summary of calculated and expected physicochemical properties for a parent chalcone (a common enone) versus its β-trifluoromethyl analog.

| Property | Parent Chalcone (Unsubstituted) | β-Trifluoromethyl Chalcone | Rationale for Change |

| Calculated LogP | ~3.5 | ~4.4 | The CF₃ group is highly lipophilic (π = +0.88).[1][9] |

| Michael Acceptor Reactivity | Moderate | High / Very High | The strong inductive effect of CF₃ enhances the electrophilicity of the β-carbon.[5][6] |

| Metabolic Stability | Lower (Susceptible to aromatic/allylic oxidation) | Higher | The CF₃ group blocks potential sites of metabolism and is resistant to oxidation.[10][11] |

| Key Spectroscopic Handle | ¹H, ¹³C NMR | ¹H, ¹³C, ¹⁹F NMR | The ¹⁹F nucleus provides a distinct and sensitive signal for analysis.[13][14] |

Standardized Protocols for Property Evaluation

To ensure scientific integrity, the theoretical properties of newly synthesized compounds must be validated experimentally. The following sections provide self-validating, step-by-step protocols for two of the most critical assessments for drug candidates.

Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values, especially for compounds with LogP in the 0-6 range.[17][18][19] It measures the retention time of a compound on a nonpolar stationary phase, which correlates with its lipophilicity.

Caption: Workflow for determining LogP using the RP-HPLC method.

-

Preparation of Standards:

-

Select a set of 5-7 commercially available reference compounds with well-documented LogP values that span the expected range of your test compound.

-

Prepare individual stock solutions of each standard (e.g., 10 mM in DMSO) and then a working solution mixture in the mobile phase.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of the trifluoromethyl-containing enone (e.g., 10 mM in DMSO) and dilute to the same concentration as the standards in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of water (pH 7.4 buffer) and an organic solvent (e.g., acetonitrile or methanol). The ratio should be optimized to achieve good separation and reasonable retention times.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength where the compounds absorb (e.g., 254 nm).

-

t₀ Measurement: Determine the column dead time (t₀) by injecting a non-retained compound like uracil.

-

-

Analysis:

-

Inject the standard mixture and record the retention time (tR) for each compound.

-

Inject the test compound and record its tR.[17]

-

For each compound (standards and test), calculate the capacity factor: k' = (tR - t₀) / t₀ .

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') for the standards against their known LogP values.[17]

-

Determine the linear regression equation for the calibration curve (y = mx + c, where y = LogP and x = log k').

-

-

LogP Determination:

Protocol: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay is a gold standard in early drug discovery for predicting hepatic clearance.[20] It measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells.[10][11][21]

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

-

Reagent Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[21][22]

-

Prepare a working solution of the test compound (e.g., 1 µM final concentration) in the same buffer.[21] Include positive control compounds (e.g., a rapidly metabolized drug like verapamil and a stable drug like warfarin).

-

Prepare an NADPH-regenerating system solution (cofactor required for CYP enzyme activity).[11]

-

Prepare a stopping solution: ice-cold acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis.[10]

-

-

Incubation:

-

In a 96-well plate, combine the HLM solution and the test compound/control solutions. Pre-incubate the plate at 37°C for 10 minutes.[20]

-

Initiate the metabolic reaction by adding the NADPH solution to all wells.[10][11] The T=0 time point is taken immediately by transferring an aliquot to a separate plate containing the stopping solution.[11]

-

-

Time-Course Sampling:

-

Sample Processing and Analysis:

-

Once all time points are collected, centrifuge the quenching plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½): t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) / (mg/mL microsomal protein) . A longer half-life and lower clearance value indicate higher metabolic stability.[11]

-

Conclusion

Trifluoromethyl-containing enones represent a class of molecules with exceptional utility in drug discovery and chemical biology. The CF₃ group acts as a powerful modulator, transforming the physicochemical profile of the parent enone. It enhances lipophilicity to improve membrane permeability, provides a robust shield against metabolic degradation to prolong in vivo half-life, and dramatically increases the electrophilic reactivity of the enone system. This last feature makes these compounds particularly well-suited for the rational design of potent and selective covalent inhibitors. By combining a deep understanding of these principles with rigorous experimental validation using standardized protocols, researchers can fully leverage the unique advantages of the trifluoromethyl-enone motif to develop the next generation of innovative therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 1

-

A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. 11

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. 14

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. 15

-

A Novel Synthesis of Trifluoromethyl Enones and Enediones. 23

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.

-

19 F NMR Spectroscopy: Applications in Pharmaceutical Studies.

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.

-

Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).

-

Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

-

Design and biological activity of trifluoromethyl containing drugs.

-

Protocol for the Human Liver Microsome Stability Assay.

-

metabolic stability in liver microsomes.

-

A beginner's guide to 19F NMR and its role in drug screening.

-

Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate.

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

Microsomal Stability.

-

Methods for Determination of Lipophilicity.

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

-

The Significance of Trifluoromethyl Groups in Drug Design and the Role of O-[2-(Trifluoromethyl)benzyl]hydroxylamine Hydrochloride.

-

Hansch–Leo lipophilicity parameters (πR) evolution..

-

Synthesis of 4-(Trifluoromethyl)cyclopentenones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation of Ynones.

-

The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development.

-

Organic & Biomolecular Chemistry.

-

Transition-Metal-Free Hydrodefluoroamination of Trifluoromethyl Enones for the Synthesis of α-Fluoroenamides.

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.

-

Superelectrophiles and the effects of trifluoromethyl substituents.

-

Stereoselective Synthesis of α-Trifluoromethyl Enones by AuI/CuI-Co-Catalyzed Tandem 1,3.

-

β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis.

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

Covalent Inhibitors of KEAP1 with Exquisite Selectivity.

-

An Unusual Electronic Effect of an Aromatic-F in Phase-Transfer Catalysts Derived from Cinchona-Alkaloid.

-

10 years into the resurgence of covalent drugs.

-

Key advances in the development of reversible covalent inhibitors.

-

The Taxonomy of Covalent Inhibitors.

-

Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets.

-

Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. mercell.com [mercell.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Mechanism of Action of Phenylpiperazine-Based Compounds

Abstract

The N-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its "druglikeness" and versatility.[1] This privileged structure is a key component in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS) for disorders like depression, anxiety, and schizophrenia.[1][2] The therapeutic efficacy of these compounds stems from their nuanced interactions with a range of G-protein coupled receptors (GPCRs), most notably serotonin and dopamine receptors.[3][4] This guide provides a comprehensive exploration of the mechanistic principles governing the action of phenylpiperazine-based compounds. We will dissect their molecular targets, delve into the intricacies of downstream signaling pathways, and present validated, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this critical class of therapeutic agents.

The Phenylpiperazine Scaffold: A Privileged Structure in Drug Discovery

The N-phenylpiperazine moiety is a recurring motif in successful CNS-acting drugs. Its prevalence is not accidental; the structure possesses a unique combination of features that make it an ideal pharmacophore. The two basic nitrogen atoms of the piperazine ring contribute to favorable pharmacokinetic properties, such as improved water solubility.[2] Furthermore, the rigid piperazine ring and the attached phenyl group provide a defined three-dimensional structure that can be precisely modified to achieve high affinity and selectivity for specific receptor subtypes.[5] This "tunability" allows medicinal chemists to fine-tune the pharmacological profile of a compound, optimizing its therapeutic effects while minimizing off-target activity.[1][6]

The therapeutic landscape of phenylpiperazine derivatives is broad, with a significant concentration in CNS disorders.[2] Marketed drugs like the antidepressant Trazodone exemplify the success of this scaffold.[7][8] Ongoing research continues to uncover new applications, with patent literature revealing explorations into treatments for pain, inflammation, and obesity.[2]

Primary Molecular Targets and Binding Modes

The pharmacological effects of phenylpiperazine-based compounds are primarily mediated through their interaction with GPCRs.[3] The nature of this interaction—whether it be agonism, antagonism, or partial agonism—and the specific receptor subtype involved, dictates the ultimate physiological response.

Serotonin (5-HT) Receptors

Phenylpiperazine derivatives exhibit a wide range of affinities and functional activities at various serotonin receptor subtypes. The 5-HT1A and 5-HT2A/2C receptors are particularly common targets.[9][10] For instance, compounds like buspirone (an anxiolytic) act as partial agonists at 5-HT1A receptors, while others, such as trazodone, are potent antagonists at 5-HT2A receptors.[7][8] The interaction with these receptors is crucial for modulating mood, anxiety, and cognition.[9]

The binding of these ligands within the receptor pocket often involves key interactions between the protonated nitrogen of the piperazine ring and a conserved aspartate residue in transmembrane domain 3 (TM3) of the receptor.[11] The phenyl ring typically engages in hydrophobic or aromatic stacking interactions with residues in other transmembrane domains.[12]

Dopamine (D) Receptors

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are another major target class for phenylpiperazine compounds.[13][14][15] The D3 receptor, in particular, has emerged as a significant target for the treatment of substance abuse and neuropsychiatric disorders.[13][14] Many phenylpiperazine derivatives have been developed as D3-selective ligands, demonstrating the scaffold's utility in achieving receptor subtype selectivity despite the high homology between D2 and D3 receptors.[13][16] This selectivity is often achieved through modifications to the phenyl ring and the linker connecting it to other chemical moieties.[16]

Structure-Activity Relationships (SAR)

The pharmacological profile of a phenylpiperazine compound is exquisitely sensitive to its chemical structure. The substitution pattern on the phenyl ring is a critical determinant of both affinity and selectivity.[17][18]

-

Ortho-substitution: Introducing substituents at the ortho position of the phenyl ring can significantly influence receptor affinity. For example, an ortho-methoxy group is a common feature in many selective D3 receptor ligands.[13]

-

Meta- and Para-substitution: Modifications at these positions can fine-tune selectivity between different receptor subtypes, such as 5-HT1A and α1-adrenergic receptors.[17] Bulky substituents at the meta position may be well-tolerated by the 5-HT1A receptor but not the α1 receptor, providing a basis for selectivity.[17]

-

Linker and Terminal Groups: The nature of the chemical chain extending from the second piperazine nitrogen and the terminal functional group also play a crucial role. These elements can engage with secondary binding pockets within the receptor, further enhancing affinity and influencing functional activity (e.g., agonist vs. antagonist).[16]

A study on hydantoin-phenylpiperazine derivatives revealed that substitution at the ortho position with a group having a negative potential is favorable for affinity at both 5-HT1A and α1 receptors.[12][17] Conversely, the meta position appears to be a key determinant for selectivity between these two receptors.[17]

Downstream Signaling Pathways and Functional Outcomes

Upon binding to a GPCR, a phenylpiperazine ligand can trigger a cascade of intracellular events. The specific signaling pathway activated depends on the receptor subtype and the functional nature of the ligand (agonist, antagonist, etc.).

G-Protein-Coupled Signaling

GPCRs primarily signal through heterotrimeric G proteins, which are composed of Gα, Gβ, and Gγ subunits.[19][20] Ligand binding induces a conformational change in the receptor, which in turn activates the G protein.[21] The activated Gα subunit dissociates from the Gβγ dimer and modulates the activity of downstream effector enzymes.[20]

-

Gαs and Gαi/o Pathways: Many serotonin and dopamine receptors couple to Gαs or Gαi/o proteins.[20][22] Gαs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[23] Conversely, Gαi/o activation inhibits adenylyl cyclase, causing a decrease in cAMP levels.[24] These changes in cAMP concentration regulate the activity of protein kinase A (PKA) and other downstream effectors.[25]

-

Gαq/11 Pathway: Other receptors, such as the 5-HT2A receptor, couple to Gαq/11 proteins.[20] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: Canonical G-protein signaling pathways activated by GPCRs.

G-Protein-Independent Signaling: β-Arrestin Recruitment

In addition to G-protein-mediated signaling, GPCRs can also signal through β-arrestin proteins.[26][27] Following agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor.[20] This recruitment serves two primary functions: it desensitizes the G-protein signal by sterically hindering further G-protein coupling, and it initiates a second wave of signaling by acting as a scaffold for other signaling proteins, such as those in the MAPK/ERK pathway.[9][26]

The ability of a ligand to preferentially activate one pathway over another (e.g., G-protein vs. β-arrestin) is known as "biased agonism" or "functional selectivity." This concept has profound implications for drug design, as it may be possible to develop ligands that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects.[27]

Caption: β-Arrestin recruitment and downstream signaling cascade.

Key Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a phenylpiperazine compound. This typically involves a combination of binding assays to determine affinity and selectivity, and functional assays to assess the compound's effect on downstream signaling pathways.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[28] These assays are relatively simple and powerful tools for studying ligand-receptor interactions.[28]

Principle: These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand (a ligand with a known high affinity for the receptor) for binding to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology: [29][30]

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.[30]

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[30]

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.[29]

-

Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.[30]

-

-

Separation of Bound and Free Ligand:

-

Detection and Data Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.[29]

-

Plot the data as percent inhibition of radioligand binding versus the concentration of the test compound.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[29]

-

Data Presentation: Example Radioligand Binding Data

| Compound | Target Receptor | Ki (nM) |

| Compound X | 5-HT1A | 5.2 |

| Compound X | 5-HT2A | 150.8 |

| Compound X | D2 | 89.3 |

| Compound X | D3 | 2.1 |

This table illustrates how binding assay data can be used to determine the affinity and selectivity profile of a test compound.

Functional Assay: cAMP Accumulation

To determine whether a compound acts as an agonist, antagonist, or inverse agonist at a Gαs- or Gαi/o-coupled receptor, a cAMP accumulation assay is commonly used.[25][31]

Principle: This assay measures changes in the intracellular concentration of the second messenger cAMP in response to compound stimulation.[32] Assays like Promega's GloSensor™ cAMP Assay use a genetically encoded biosensor that emits light in proportion to the amount of cAMP present.[31][32]

Step-by-Step Methodology (GloSensor™ as an example): [31][32]

-

Cell Preparation:

-

Use a cell line stably or transiently expressing the GPCR of interest and the GloSensor™ cAMP biosensor.

-

Harvest the cells and resuspend them in an appropriate medium containing the GloSensor™ cAMP Reagent.[32]

-

Incubate for approximately 2 hours to allow the reagent to equilibrate within the cells.[32]

-

-

Compound Addition:

-

Signal Detection:

-

Measure the luminescent signal using a plate-reading luminometer. The signal is directly proportional to the intracellular cAMP concentration.

-

-

Data Analysis:

-

For agonists, plot luminescence versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

For antagonists, perform a dose-response curve of the agonist in the presence of different concentrations of the antagonist to determine the IC50.

-

Functional Assay: β-Arrestin Recruitment

To specifically measure G-protein-independent signaling, β-arrestin recruitment assays are employed. These are essential for identifying biased agonism.[27]

Principle: Assays like the PathHunter® β-Arrestin assay utilize enzyme fragment complementation (EFC).[33][34] The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). When the agonist-activated GPCR recruits β-arrestin, the two enzyme fragments are brought into proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[27][34]

Step-by-Step Methodology (PathHunter® as an example): [33]

-

Cell Preparation:

-

Use PathHunter® cells engineered to co-express the tagged GPCR and β-arrestin.

-

Plate the cells in a 384-well microplate and incubate overnight.[33]

-

-

Compound Stimulation:

-

Add varying concentrations of the test compound to the cells.

-

Incubate for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the chemiluminescent PathHunter® Detection Reagents.

-

Incubate for approximately 60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the chemiluminescent signal using a plate-reading luminometer.

-

Analyze the data similarly to the cAMP assay to determine the EC50 and Emax for β-arrestin recruitment.

-

Integrated Workflow for MoA Elucidation

A logical and systematic workflow is crucial for efficiently determining the mechanism of action (MoA) of a novel phenylpiperazine compound.

Caption: Systematic workflow for elucidating the mechanism of action.

Conclusion and Future Directions

Phenylpiperazine-based compounds remain a highly valuable scaffold in the pursuit of novel therapeutics, particularly for CNS disorders. Their mechanism of action is intricately linked to their interactions with GPCRs, modulating complex downstream signaling networks. A thorough understanding of these mechanisms, achieved through a systematic application of binding and functional assays, is paramount for successful drug development.

Future research will likely focus on leveraging the principles of biased agonism to design next-generation therapeutics with improved efficacy and safety profiles. By selectively targeting specific signaling pathways, it may be possible to isolate the desired therapeutic effects from unwanted side effects. The continued development of sophisticated assay technologies, such as those for studying receptor kinetics and signaling in real-time, will further empower researchers to unravel the complex pharmacology of this important class of molecules.

References

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.

-

Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320-1329. Retrieved from [Link]

- Revvity. (n.d.). Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs.

-

Sittampalam, G. S., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. NCBI. Retrieved from [Link]

-

Blaylock, B. L., et al. (2013). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 226(1), 131-142. Retrieved from [Link]

- de Oliveira, R., de Faria, A. R., & de S. da Silva, M. (2012). Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents, 22(10), 1147-1165.

-

López-Rodríguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]

-

López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. Retrieved from [Link]

-

Gieroba, B., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). Retrieved from [Link]

-

Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(13), 4764-4771. Retrieved from [Link]

-

Alvarez-Curto, E., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 4(2), 102213. Retrieved from [Link]

-

Promega Korea. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

-

López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-56. Retrieved from [Link]

-

Leite, C. S., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 26(16), 4988. Retrieved from [Link]

-

PDSP. (n.d.). Functional Assays Protocols. Retrieved from [Link]

-

National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Retrieved from [Link]

- DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays.

-

Peterson, S. M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1275990. Retrieved from [Link]

-

Promega Korea. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from [Link]

-

Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]

-

Sharma, R., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5651-5656. Retrieved from [Link]

-

Free, R. B., et al. (2010). Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways. ACS Chemical Neuroscience, 1(1), 50-64. Retrieved from [Link]

-

de Oliveira, R., de Faria, A. R., & da Silva, M. S. (2012). Phenylpiperazine derivatives: a patent review (2006 - present). Expert Opinion on Therapeutic Patents, 22(10), 1147-1165. Retrieved from [Link]

-

Coccini, T., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4970-4978. Retrieved from [Link]

-

Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102028. Retrieved from [Link]

-

Dal Ben, D., et al. (2025). New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Taylor, M., et al. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 30(21), 5243. Retrieved from [Link]

-

Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7009. Retrieved from [Link]

-

Gobbi, G., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 17(10), e2000288. Retrieved from [Link]

-

Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. Retrieved from [Link]

-

de Oliveira, R., de Faria, A. R., & da Silva, M. S. (2012). Phenylpiperazine derivatives: A patent review (2006 - Present). Expert Opinion on Therapeutic Patents, 22(10), 1147-1165. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

-

Salmi, P., & Ahlenius, S. (1998). Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. Neuropharmacology, 37(1), 79-86. Retrieved from [Link]

-

Ankersen, M., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(22), 3169-3174. Retrieved from [Link]

-

Wikipedia. (n.d.). Trazodone. Retrieved from [Link]

-

Harris, N. J., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261908. Retrieved from [Link]

-

Wolber, G., & Hofmann, B. (2011). Action of Molecular Switches in GPCRs - Theoretical and Experimental Studies. G.I.T. Laboratory Journal. Retrieved from [Link]

Sources

- 1. Phenylpiperazine derivatives: a patent review (2006 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. isaacpub.org [isaacpub.org]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. Trazodone - Wikipedia [en.wikipedia.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Available Technologies - NCI [techtransfer.cancer.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. journals.biologists.com [journals.biologists.com]

- 21. eurekaselect.com [eurekaselect.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 26. resources.revvity.com [resources.revvity.com]

- 27. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. journals.physiology.org [journals.physiology.org]

- 29. giffordbioscience.com [giffordbioscience.com]

- 30. giffordbioscience.com [giffordbioscience.com]

- 31. GloSensor™ cAMP Assay Protocol [promega.jp]

- 32. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 33. cosmobio.co.jp [cosmobio.co.jp]

- 34. eurofinsdiscovery.com [eurofinsdiscovery.com]

Strategic Evaluation and Biological Screening of Novel Trifluoromethyl Ketones: A Technical Whitepaper

Executive Summary

Trifluoromethyl ketones (TFMKs) represent a privileged class of electrophilic warheads in modern drug discovery. Characterized by the profound electron-withdrawing effect of the CF₃ group, these moieties exhibit exceptional reactivity toward enzymatic nucleophiles, acting as potent transition-state analogs. As a Senior Application Scientist, I have observed that while TFMKs are highly effective in vitro, their successful translation from bench to clinic requires a nuanced understanding of their aqueous behavior, binding kinetics, and metabolic fate. This guide provides a comprehensive framework for the initial biological screening of novel TFMKs, moving beyond basic IC₅₀ generation to establish robust, self-validating pharmacological profiles.

Mechanistic Rationale: The Causality of TFMK Reactivity

The biological activity of TFMKs is fundamentally driven by the polarization of the carbonyl carbon. Unlike standard aliphatic ketones, the strong electron-withdrawing character of the trifluoromethyl group drastically alters the properties of the carbonyl group, increasing its electrophilicity[1]. This allows TFMKs to engage diverse enzyme classes through distinct, target-specific mechanisms:

-

Serine/Cysteine Hydrolases (e.g., Human Neutrophil Elastase, FAAH): The keto form of the TFMK undergoes rapid nucleophilic attack by the catalytic serine or cysteine residue. This forms a stable, reversible hemiketal or hemithioacetal, mimicking the tetrahedral transition state of the natural substrate[2].

-

Metalloenzymes (e.g., Histone Deacetylases - HDACs): In aqueous environments, TFMKs exist in equilibrium with their gem-diol (hydrate) form. For zinc-dependent enzymes like HDACs, this hydrate form acts as a highly effective bidentate zinc-binding group (ZBG), displacing the catalytic water molecule and chelating the active-site Zn²⁺ ion[3].

Reaction pathways of TFMKs with target enzymes and metabolic reduction.

The Keto-Hydrate Equilibrium: A Critical Variable in Screening

A common point of failure in TFMK screening is ignoring the keto-hydrate equilibrium. Because of the CF₃ group, TFMKs rapidly hydrate in aqueous assay buffers.

The Causality of Assay Variability: If your target requires the keto form (e.g., FAAH or Elastase), extensive pre-incubation in an aqueous buffer before adding the enzyme can artificially lower the apparent active concentration of the inhibitor, leading to falsely elevated IC₅₀ values. Conversely, if the target requires the hydrate form (e.g., HDACs), insufficient equilibration leads to a kinetic lag phase.

To ensure a self-validating system , screening protocols must include a pre-equilibration step monitored by ¹⁹F-NMR to quantify the keto/hydrate ratio prior to enzyme exposure, ensuring the correct active species is present at a known concentration[2][4].

Standardized In Vitro Screening Protocol: Continuous Fluorometric Assay

To capture the dynamic binding nature of TFMKs, standard end-point assays are insufficient. A continuous fluorometric assay is required to distinguish between fast-on/fast-off and slow-tight binding mechanisms[5].

Self-Validating Controls

-

Positive Control: A known clinical standard (e.g., Vorinostat/SAHA for HDACs, or ZD8321 for Elastase) to benchmark assay sensitivity[2][6].

-

Negative Control: A non-fluorinated methyl ketone analog (CH₃-ketone) of the test compound. This definitively proves that inhibition is driven by the CF₃-mediated electrophilicity rather than non-specific hydrophobic interactions[1].

Step-by-Step Methodology

-

Compound Preparation & Equilibration: Dissolve the novel TFMK in anhydrous DMSO to create a 10 mM stock. Dilute into the specific aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubate at 25°C for 30 minutes to establish the keto-hydrate equilibrium. Keep final DMSO concentration ≤ 1% (v/v).

-

Enzyme Pre-Incubation: In a 96-well black microtiter plate, add the equilibrated TFMK (varying concentrations, typically 0.1 nM to 10 μM) to the recombinant enzyme. Incubate for a defined period (e.g., 10 to 60 minutes) to allow for slow-binding conformational changes.

-

Substrate Addition: Initiate the reaction by adding the appropriate fluorogenic substrate (e.g., AMC-tagged peptides for proteases or Boc-Lys(Ac)-AMC for HDACs) at a concentration equal to its Km value.

-

Kinetic Measurement: Monitor fluorescence continuously (e.g., Ex/Em = 360/460 nm for AMC) over 60 minutes using a microplate reader.

-

Data Analysis: Plot progress curves (Product vs. Time). For non-linear curves (indicating slow-binding), standard Michaelis-Menten assumptions are invalid. Fit the data to the integrated rate equation for slow-binding inhibition to extract the apparent first-order rate constant ( kobs ) and the true inhibition constant ( Ki )[5].

End-to-end biological screening and optimization workflow for TFMK inhibitors.

Data Presentation & Kinetic Profiling

TFMKs exhibit highly variable kinetic profiles depending on the target architecture. For instance, against HDAC class IIa enzymes (HDACs 4 and 7), TFMKs often show fast-on/fast-off kinetics, whereas against class I and IIb enzymes, they exhibit competitive, slow-binding mechanisms[5].

| Target Enzyme Class | Representative Target | Active TFMK Species | Binding Kinetics | Representative Ki / IC₅₀ | Key Screening Challenge |

| Serine Proteases | Human Neutrophil Elastase | Keto Form | Fast Reversible | 1 - 50 nM | Achieving oral bioavailability |

| Metalloenzymes | HDAC (Class I / IIb) | Hydrate Form | Slow-Tight Binding | 0.5 - 10 nM | Differentiating isoform kinetics |

| Lipid Hydrolases | Fatty Acid Amide Hydrolase | Keto Form | Reversible | 5 - 100 nM | Lipid micelle interference |

| Phospholipases | GVIA iPLA₂ | Keto Form | Slow-Tight Binding | ~ 7 pM | Isoform selectivity |

Overcoming Metabolic Liabilities: The Next Generation of TFMKs

While TFMKs demonstrate exceptional in vitro potency, their in vivo translation is frequently hampered by metabolic instability. The highly electrophilic ketone is a prime substrate for ubiquitous cytosolic carbonyl reductases, which rapidly reduce the TFMK to an inactive trifluoromethyl alcohol[3].

Causality in Optimization: To circumvent this, early screening must include a microsomal stability assay. If rapid reduction is observed, structural optimization is required. A proven strategy is the conversion of TFMKs into trifluoropyruvamides (TFPAs). The addition of an adjacent electron-withdrawing amide group stabilizes the hydrate form, significantly shielding the carbonyl carbon from enzymatic reduction while maintaining potent zinc-chelating properties for metalloenzyme targets[3].

References

-

Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase Journal of Medicinal Chemistry - ACS Publications[Link][2]

-

Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition PubMed (Bioorganic & Medicinal Chemistry Letters)[Link][7]

-

Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells Anticancer Research[Link][1]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones PMC (European Journal of Medicinal Chemistry)[Link][3]

-

Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes PMC (Journal of Medicinal Chemistry)[Link][4]

-

Assessment of the trifluoromethyl ketone functionality as an alternative zinc-binding group for selective HDAC6 inhibition PMC (RSC Advances)[Link][6]

-

A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action MedChemComm (RSC Publishing)[Link][5]

Sources

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthetic Analysis and Synthetic Methodologies for 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

Executive Summary

The incorporation of the trifluoromethyl ( −CF3 ) group into organic scaffolds is a cornerstone strategy in modern drug discovery, dramatically altering a molecule's lipophilicity, metabolic stability, and target binding affinity. The compound 1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one represents a highly versatile class of fluorinated building blocks known as CF3 -enaminones (or vinylogous amides). These "push-pull" alkenes serve as critical thermodynamic sinks and electrophilic hubs for the downstream synthesis of complex trifluoromethylated heterocycles, such as pyrazoles and pyrimidines [3].

This technical guide provides an in-depth retrosynthetic deconstruction of this molecule, elucidates the causality behind the optimal synthetic pathways, and establishes a self-validating experimental protocol designed for high-yield isolation.

Structural Deconstruction & Retrosynthetic Strategy

The architecture of 1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is defined by a highly conjugated system where an electron-donating amine (4-phenylpiperazine) is electronically coupled to a strongly electron-withdrawing trifluoroacetyl group across a carbon-carbon double bond.

To synthesize this target, we can evaluate two primary retrosynthetic disconnections:

-

Path A (C-N Bond Cleavage): Disconnection of the enamine C-N bond leads back to 4-phenylpiperazine and a reactive fluorinated enol ether, specifically 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) .

-

Path B (C-C Bond Cleavage): Disconnection at the carbonyl α -carbon suggests the acylation of 1-vinyl-4-phenylpiperazine using trifluoroacetyl chloride.

Strategic Rationale: Path A is the universally preferred route in process chemistry. ETFBO is a highly accessible, stable, and exceptionally electrophilic reagent [4]. Conversely, Path B relies on the formation of a volatile and unstable vinylamine intermediate, which is prone to polymerization and hydrolysis. Therefore, exploiting the addition-elimination reactivity of ETFBO ensures superior atom economy and operational simplicity [1].

Retrosynthetic disconnections for the target trifluoromethyl enaminone.

Mechanistic Causality: The Addition-Elimination Sequence

Understanding the exact molecular causality is essential for optimizing the reaction conditions. The reaction between ETFBO and 4-phenylpiperazine does not proceed via a simple SN2 displacement; it is a sequential Michael-type addition followed by elimination .

-

Electrophilic Activation: The CF3 group exerts a powerful inductive electron-withdrawing effect (-I), while the carbonyl oxygen withdraws electron density via both resonance (-M) and inductive (-I) effects. This synergistic depletion of electron density makes the β -carbon of ETFBO highly susceptible to nucleophilic attack.

-

Zwitterionic Intermediate: The secondary nitrogen of 4-phenylpiperazine attacks the β -carbon, breaking the C=C π -bond and generating a tetrahedral zwitterionic intermediate.

-

Thermodynamic Driving Force: A rapid proton transfer occurs, followed by the expulsion of the ethoxy group as ethanol. The elimination re-establishes the C=C double bond. The resulting product is a "push-pull" system—the lone pair on the piperazine nitrogen delocalizes into the π -system, terminating at the electronegative carbonyl oxygen. This extensive conjugation provides a massive thermodynamic sink, driving the reaction irreversibly forward [1].

Solvent Optimization and Quantitative Analysis

The choice of solvent dictates the purity profile of the final enaminone. While ethanol ( EtOH ) is frequently cited in early literature for enaminone synthesis, empirical data reveals that protic solvents can induce competitive transacetalization or ether exchange at elevated temperatures, leading to complex byproduct mixtures [2].

Dichloromethane ( CH2Cl2 ) is non-nucleophilic but its low boiling point (39 °C) restricts the thermal energy available to drive the elimination step for sterically hindered amines. Chloroform ( CHCl3 ) provides the optimal kinetic environment: it is inert, fully solubilizes both precursors, and allows for a higher reflux temperature (61 °C) to rapidly push the cyclocondensation/elimination to completion [2].

Table 1: Solvent Optimization Matrix for CF3 -Enaminone Synthesis

| Solvent | Temperature (°C) | Time (h) | Conversion Yield (%) | Byproduct Profile |

| Dichloromethane ( CH2Cl2 ) | 25 - 39 | 2.0 | 85% | Low |

| Ethanol ( EtOH ) | 78 | 1.0 | 60% | High (Ether exchange) |

| Chloroform ( CHCl3 ) | 61 | 1.5 | 92% | Trace |

| Tetrahydrofuran ( THF ) | 66 | 3.0 | 75% | Moderate |

| (Data synthesized from optimization studies on trifluoromethyl enaminone cyclocondensation [2]) |

Self-Validating Experimental Protocol

To ensure reproducibility and scientific trustworthiness, the following methodology integrates in-process controls (IPCs) that allow the chemist to validate the reaction state before proceeding to the next step.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

-

Dissolve 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO, 1.0 mmol, 168 mg) in 10 mL of anhydrous CHCl3 .

-

Causality Check: Anhydrous conditions prevent premature hydrolysis of the ETFBO enol ether into the corresponding 1,3-diketone, which would alter the reaction kinetics.

Step 2: Nucleophilic Addition

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Add 4-phenylpiperazine (1.05 mmol, 170 mg) dropwise over 5 minutes.

-

Causality Check: The slight stoichiometric excess of the amine ensures complete consumption of the fluorinated electrophile. The 0 °C initialization controls the exothermic Michael addition, preventing localized thermal degradation.

Step 3: Cyclocondensation & Elimination

-

Remove the ice bath and equip the flask with a reflux condenser.

-

Heat the mixture to a gentle reflux (61 °C) for 1.5 hours.

Step 4: In-Process Control (The Self-Validating Step)

-

Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent.

-

Validation: The reaction is complete when the high- Rf UV-active spot of ETFBO completely disappears, replaced by a distinct, intensely UV-active lower- Rf spot corresponding to the highly conjugated target enaminone. If ETFBO persists, continue refluxing in 30-minute increments.

Step 5: Work-up and Isolation

-

Cool the mixture to room temperature. Quench the reaction by adding 10 mL of distilled water to wash out the eliminated ethanol and unreacted amine traces.

-

Extract the aqueous layer with CH2Cl2 ( 3×10 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure 1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one.

Step 6: Analytical Validation

-

1H NMR ( CDCl3 ): Confirm the disappearance of the ethoxy signals (quartet at ~4.1 ppm, triplet at ~1.3 ppm). Look for the characteristic vinylic protons of the enamine, which typically appear as two doublets with a large trans coupling constant ( J≈13−14 Hz), confirming the E-configuration of the push-pull system.

-

19F NMR ( CDCl3 ): A sharp singlet around -77 ppm confirms the intact trifluoroacetyl moiety.

Step-by-step synthetic workflow and self-validating control points.

Conclusion

The synthesis of 1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one exemplifies the power of utilizing highly polarized, fluorinated enol ethers in controlled addition-elimination cascades. By substituting traditional protic solvents with chloroform, chemists can suppress byproduct formation and drive the thermodynamic equilibrium toward the highly stable push-pull enaminone. This rigorously validated protocol ensures high-fidelity generation of this critical building block, paving the way for downstream cyclizations in pharmaceutical development.

References

- (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Smolecule

- Synthesis of N-Pyrrolyl(furanyl)

- Fluorinated Pyrazoles: From Synthesis to Applications Chemical Reviews - ACS Public

- Exploring the synthetic utility of HFO-1234yf Durham e-Theses

Decoding the Electrophilicity of the Trifluoromethyl Ketone Moiety: A Technical Guide to Transition-State Analog Design

Introduction

The incorporation of a trifluoromethyl ( −CF3 ) group adjacent to a carbonyl moiety fundamentally alters the electronic landscape of a molecule. Driven by the extreme electronegativity of the three fluorine atoms, the carbonyl carbon becomes exceptionally electrophilic[1]. This heightened reactivity is the cornerstone of the trifluoromethyl ketone (TFMK) moiety's utility in drug discovery, particularly as a potent, mechanism-based inhibitor for various hydrolytic enzymes, including serine, cysteine, and aspartyl proteases[1].

This technical whitepaper provides an in-depth analysis of TFMK electrophilicity, detailing the thermodynamic principles of its reactivity, its mechanism of action in protease inhibition, and the rigorous experimental protocols required to quantify its behavior.

Section 1: The Thermodynamic Basis of TFMK Electrophilicity

The electrophilicity of a TFMK is most readily quantified by its hydration equilibrium constant ( Khyd ). In aqueous media, the highly electrophilic ketone undergoes nucleophilic attack by water to form a stable gem-diol (hydrate)[1].

Khyd=[Ketone][Hydrate]

Causality in Experimental Design: Why is Khyd a critical parameter for drug developers? The free energy of hydration serves as a direct thermodynamic proxy for the free energy of hemiketal formation within an enzyme's active site. If a TFMK is too electrophilic, it will exist almost exclusively in the hydrate form in physiological buffers. Because the unhydrated ketone is the active species that initially binds the enzyme, excessive hydration can paradoxically reduce the effective concentration of the inhibitor, leading to poor apparent binding kinetics. Conversely, insufficient electrophilicity prevents the formation of a stable covalent adduct. Thus, tuning the electronic environment via adjacent substituents is a critical optimization step to balance aqueous stability and target reactivity.

Section 2: Mechanism of Action in Covalent Inhibition

TFMKs function as transition-state analogs. When targeting serine proteases (e.g., human leukocyte elastase[2], subtilisin[3]) or cysteine proteases (e.g., SARS-CoV 3CL protease[4]), the unhydrated ketone enters the active site and is subjected to nucleophilic attack by the catalytic serine hydroxyl or cysteine thiol.

This attack generates a tetrahedral hemiketal or hemithioketal adduct. The geometry and charge distribution of this adduct closely mimic the high-energy tetrahedral intermediate formed during natural peptide bond hydrolysis. The enzyme's "oxyanion hole" stabilizes the negatively charged oxygen of the hemiketal, while the −CF3 group often engages in specific hydrophobic or halogen-bonding interactions within the S1/S1' subsite[3]. Furthermore, TFMKs often exhibit slow, tight-binding kinetics because the formation of the covalent adduct requires the displacement of tightly bound water molecules and subtle conformational reorganizations within the active site[4].

Mechanism of TFMK hydration and covalent protease inhibition.

Section 3: Experimental Methodologies

To rigorously evaluate a TFMK, scientists must measure both its intrinsic electrophilicity and its biological inhibitory potency. The following self-validating protocols ensure high-fidelity data collection.

Protocol 1: NMR-Based Determination of Hydration Constants ( Khyd )

NMR spectroscopy, specifically 19F NMR, is the gold standard for measuring Khyd because the −CF3 group provides a distinct, highly sensitive signal without background interference from biological buffers[4].

-

Sample Preparation: Dissolve the TFMK compound to a final concentration of 5-10 mM in a deuterated aqueous buffer (e.g., 50 mM phosphate buffer in D2O , pH 7.4). D2O is required to provide the hydration medium while allowing the NMR spectrometer to lock. If the compound is highly lipophilic, up to 10% DMSO- d6 may be used as a cosolvent, though this will slightly perturb the absolute Khyd .

-

Thermal Equilibration: Incubate the NMR tube at exactly 25.0 °C for at least 2 hours. TFMK hydration can be slow; steady-state must be reached to ensure thermodynamic accuracy.

-

NMR Acquisition: Acquire a 19F NMR spectrum using inverse-gated proton decoupling to ensure accurate integration.

-

Spectral Integration: Identify the ketone resonance (typically around -77 ppm) and the hydrate resonance (typically shifted upfield to -82 to -83 ppm)[4].

-

Calculation: Calculate Khyd by taking the ratio of the integrated area of the hydrate peak to the ketone peak.

Step-by-step workflow for NMR-based determination of hydration constants.

Protocol 2: Kinetic Assay for Slow-Binding Protease Inhibition

Because TFMKs are slow-binding inhibitors, standard IC50 measurements at a single time point are misleading[5]. A continuous fluorogenic assay must be used to determine the true inhibition constant ( Ki ) and the rate of inactivation ( kinact ).

-

Reagent Setup: Prepare a reaction buffer optimized for the target protease (e.g., for SARS-CoV 3CL, use 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[4].

-

Enzyme-Inhibitor Pre-incubation: Mix the target enzyme (e.g., 10 nM) with varying concentrations of the TFMK inhibitor (ranging from 0.1x to 10x the estimated Ki ).

-

Reaction Initiation: Add the specific fluorogenic substrate to initiate the reaction.

-

Continuous Monitoring: Measure fluorescence continuously for 60-120 minutes to capture the transition from initial velocity to steady-state velocity.

-

Data Fitting: Fit the progress curves to the integrated rate equation for slow-binding inhibition: P(t)=vst+kobsv0−vs[1−exp(−kobst)] , where v0 is the initial velocity, vs is the steady-state velocity, and kobs is the apparent first-order rate constant.

Section 4: Quantitative Data Presentation

The relationship between TFMK structure, hydration, and inhibitory potency is summarized below. The data illustrates how structural modifications influence the electrophilic center and dictate the kinetic profile of the inhibitor.

Table 1: Impact of Substituents on TFMK Hydration and Protease Inhibition

| Compound Class | Target Enzyme | Khyd (Aqueous) | Inhibition Kinetic Profile | Apparent Ki / IC50 |

| Peptidyl-TFMK (Val-Pro-Val) | Human Leukocyte Elastase | > 10 (Highly Hydrated) | Slow, tight-binding | ~ 0.5 - 5.0 nM[2] |

| Aryl-TFMK | Histone Deacetylase (HDAC) | ~ 1.5 - 3.0 | Fast-on/fast-off (Class IIa) | ~ 5 - 10 nM[5] |

| Peptidyl-TFMK (Leu-Phe) | SARS-CoV 3CL Protease | ~ 5.0 | Time-dependent covalent | ~ 0.3 μ M[4] |

| Peptidyl-TFMK (Ala-Ala-Pro-Phe) | Subtilisin | > 20 | Slow, tight-binding | ~ 1.2 nM[3] |

Conclusion

The trifluoromethyl ketone moiety remains a premier pharmacophore for the design of transition-state analog inhibitors. By rigorously quantifying its electrophilicity via hydration constants and employing time-dependent kinetic assays, drug development professionals can finely tune the reactivity of TFMKs. This balance ensures that the molecule is sufficiently electrophilic to form a stable covalent adduct with the target nucleophile, yet stable enough to avoid excessive aqueous hydration and metabolic reduction.

References

- Title: The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals Source: Benchchem URL

- Title: A Low-Barrier Hydrogen Bond in Subtilisin: 1H and 15N NMR Studies with Peptidyl Trifluoromethyl Ketones Source: Biochemistry - ACS Publications URL

- Title: Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: PMC URL

- Title: Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones Source: PMC URL

- Title: Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylpiperazine Derivatives

Introduction: The Phenylpiperazine Core as a Privileged Scaffold